molecular formula C24H16ClFN2O4S B4741500 2-chloro-4-fluoro-N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide

2-chloro-4-fluoro-N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B4741500
M. Wt: 482.9 g/mol
InChI Key: DSZHYYALEQXMJD-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro, fluoro, methoxy, and chromenyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chromenyl group to a dihydro derivative.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinone derivatives, while nucleophilic substitution can produce a variety of substituted benzamides.

Scientific Research Applications

2-chloro-4-fluoro-N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of target molecules. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide
  • 2-bromo-4-fluoro-N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide
  • This compound

Uniqueness

The uniqueness of 2-chloro-4-fluoro-N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl

Properties

IUPAC Name

2-chloro-4-fluoro-N-[[3-methoxy-4-(2-oxochromen-3-yl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN2O4S/c1-31-21-12-15(27-24(33)28-22(29)17-8-6-14(26)11-19(17)25)7-9-16(21)18-10-13-4-2-3-5-20(13)32-23(18)30/h2-12H,1H3,(H2,27,28,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZHYYALEQXMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-4-fluoro-N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide
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2-chloro-4-fluoro-N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide
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2-chloro-4-fluoro-N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide
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2-chloro-4-fluoro-N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide
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2-chloro-4-fluoro-N-{[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide

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